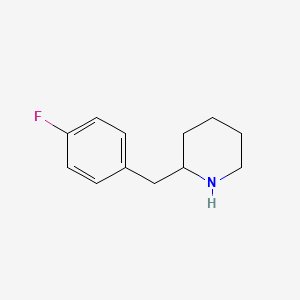

2-(4-Fluoro-benzyl)-piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Bioactive Compounds

Piperidine and its derivatives are among the most important synthetic fragments in the design of pharmaceuticals. bohrium.com The piperidine ring is a prevalent core structure in a vast number of biologically active compounds and approved drugs. bohrium.comresearchgate.net This is due to several key features of the piperidine scaffold:

Structural Versatility: The piperidine ring's three-dimensional and flexible nature allows for the creation of a wide array of derivatives with diverse pharmacological activities. bohrium.com

Pharmacophoric Importance: Piperidine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties. ijnrd.orgbohrium.com

Improved Physicochemical and Pharmacokinetic Properties: The incorporation of a piperidine scaffold can modulate a molecule's properties, such as its solubility and ability to be absorbed and distributed in the body. researchgate.netthieme-connect.com Chiral piperidine scaffolds, in particular, can enhance biological activity, selectivity, and pharmacokinetic profiles while reducing potential toxicity. researchgate.net

The N-benzyl piperidine motif is a commonly used structural element in drug discovery. bohrium.com The benzyl (B1604629) group can provide a good binding affinity to the catalytic sites of enzymes. encyclopedia.pub

Overview of Fluorinated Piperidine Derivatives in Drug Discovery

The introduction of fluorine into piperidine derivatives has become a significant strategy in medicinal chemistry for the development of new drugs. acs.org Fluorination can profoundly influence the properties of a molecule in several beneficial ways:

Modulation of Basicity: Fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen. acs.org This reduction in basicity has been linked to a beneficial influence on oral absorption. acs.org

Enhanced Metabolic Stability: The presence of a fluorine atom can increase the metabolic stability of a compound, making it more resistant to breakdown by enzymes in the body.

Improved Binding Affinity: The fluorobenzyl group can enhance a compound's binding affinity and selectivity for its molecular targets.

Increased Lipophilicity: The addition of fluorine can increase a compound's lipophilicity, which can affect how it moves through biological membranes. researchgate.net

Recent research has focused on the synthesis of various fluorinated piperidines. nih.gov For instance, a concise synthesis of a library of fluorinated piperidines from dihydropyridinone derivatives has been described. Another method involves the palladium-catalyzed hydrogenation of fluoropyridines to create all-cis-(multi)fluorinated piperidines. nih.gov These advancements provide valuable tools for fragment-based drug discovery and the development of new therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKWYHPWSGHNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405138 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67157-30-6 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 4 Fluoro Benzyl Piperidine and Analogues

General Methodologies for Piperidine (B6355638) Ring Formation

A variety of synthetic methodologies have been established for the construction of the piperidine ring system. These can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing both a nitrogen atom and a reactive moiety undergoes ring closure. nih.gov This approach encompasses several variations, including:

Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the intramolecular cyclization of appropriate substrates to form piperidines. For instance, gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3+2] cycloaddition have been developed for synthesizing polyfunctional piperidines. nih.gov

Electrophilic Cyclization: This method involves the cyclization of an amine onto an electrophilically activated π-system, such as an alkene or alkyne. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated system is a common method for piperidine synthesis. nih.gov

N-Acyliminium Ion Cyclization: N-acyliminium ions, generated from precursors like N-acyl aminals, can be trapped intramolecularly by a nucleophile, such as an alkene, to form the piperidine ring with stereocontrol. usm.edu

A notable example is the one-pot synthesis of 3-azidopiperidines through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) group. acs.org

Alkene Cyclization Protocols

The cyclization of substrates containing an alkene functionality is a versatile method for piperidine synthesis. These protocols often involve the activation of the alkene towards nucleophilic attack by an appended amine.

Oxidative Amination: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to yield substituted piperidines. nih.gov Similarly, palladium-catalyzed enantioselective aminochlorination of alkenes provides access to 3-chloropiperidines. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines, from alkenes under aerobic conditions. organic-chemistry.org

Asymmetric 'Clip-Cycle' Synthesis: This strategy involves a cross-metathesis reaction to "clip" together two fragments, followed by an asymmetric cyclization to form enantioenriched piperidines. rsc.org

| Catalyst/Reagent | Substrate Type | Product | Reference |

| Gold(I) complex | Non-activated alkenes | Substituted piperidines | nih.gov |

| Palladium catalyst | Alkenes | 3-Chloropiperidines | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Alkenes | Piperidines | organic-chemistry.org |

| Hoveyda–Grubbs Catalyst™ | 1-Amino-hex-5-enes and thioacrylates | Spiropiperidines | rsc.org |

Radical-Mediated Cyclization Techniques

Radical cyclizations offer a powerful and often complementary approach to ionic methods for piperidine synthesis, particularly for constructing complex and highly substituted rings. These reactions proceed through radical intermediates and are typically initiated by radical initiators or photoredox catalysis.

Tin Hydride-Mediated Cyclization: The cyclization of α- and β-amino aldehydes using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) provides access to hydroxypyrrolidines and piperidines under mild, neutral conditions. rsc.org

Cobalt-Catalyzed Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com

Photoredox Catalysis: The use of organic photoredox catalysts can generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov This method avoids the use of toxic reagents and precious metals. nih.gov

Iodine-Catalyzed C-H Amination: Visible light initiation in the presence of a homogeneous iodine catalyst can promote the selective formation of piperidines through a free-radical-promoted C-H amination pathway. acs.org

| Method | Catalyst/Reagent | Precursor | Product | Reference |

| Tin Hydride-Mediated | Bu₃SnH, AIBN | α- and β-amino aldehydes | Hydroxy-piperidines | rsc.org |

| Cobalt-Catalyzed | Cobalt(II) complex | Linear amino-aldehydes | Piperidines | mdpi.com |

| Photoredox Catalysis | Organic photoredox catalyst | Linear aryl halides | Spiropiperidines | nih.gov |

| Iodine-Catalyzed C-H Amination | Molecular iodine, visible light | Amines | Piperidines | acs.org |

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the formation of C-N bonds and the synthesis of amines, including piperidines. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.

A common application is the reaction of a piperidine (a secondary amine) with an aldehyde to form a tertiary amine. tandfonline.com For example, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde. vaia.com Various reducing agents can be employed, with borane-pyridine complex (BAP) being an effective replacement for sodium cyanoborohydride (NaBH₃CN), avoiding the formation of nitrile impurities. tandfonline.com This method is compatible with a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com

Another approach involves the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group. For instance, hydrogenation can lead to the reduction of an azide with subsequent intramolecular reductive amination to form the piperidine ring. researchgate.net

Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. rsc.org This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine.

A variety of catalysts and conditions have been developed for this transformation:

Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C) and palladium on carbon (Pd/C) are commonly used. organic-chemistry.orgresearchgate.net Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

Homogeneous Catalysis: Soluble catalysts based on iridium, rhodium, and ruthenium have also been employed, often allowing for high stereoselectivity. mdpi.com For instance, iridium(I) catalysts with P,N-ligands can be used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonia (B1221849) borane, in place of high-pressure hydrogen gas, making it a more practical approach. organic-chemistry.org

Electrocatalytic Hydrogenation: An emerging technique involves the use of an anion-exchange membrane (AEM) electrolyzer with a catalyst like carbon-supported rhodium to achieve hydrogenation at ambient temperature and pressure. acs.org

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, with many methods favoring the formation of cis-substituted piperidines. rsc.orgnih.gov

| Catalyst System | Hydrogen Source | Key Features | Reference(s) |

| Rh₂O₃ | H₂ | Mild conditions, broad substrate scope | rsc.org |

| Iridium(I) with P,N-ligand | H₂ | Asymmetric hydrogenation of pyridinium salts | mdpi.com |

| RuCl₃·xH₂O | Ammonia borane | Transfer hydrogenation | organic-chemistry.org |

| Rh/C in AEM electrolyzer | H₂O (electrolysis) | Ambient temperature and pressure | acs.org |

Specific Routes to 2-(4-Fluoro-benzyl)-piperidine and Related Fluorobenzylpiperidines

A direct and common method for the synthesis of this compound involves the nucleophilic substitution reaction between piperidine and 4-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in an organic solvent like dichloromethane (B109758) or toluene (B28343) at elevated temperatures.

While specific, detailed research findings on a variety of synthetic routes exclusively for this compound are not extensively documented in the provided search results, the general methodologies described above are applicable to its synthesis and the synthesis of its analogues. For instance, a reductive amination approach could involve the reaction of 2-formylpiperidine with a suitable 4-fluorobenzyl organometallic reagent, followed by reduction. Alternatively, the hydrogenation of a 2-(4-fluoro-benzyl)-pyridine precursor would also yield the target compound. The choice of route would depend on the availability of starting materials, desired scale, and required purity.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental and widely employed method for the synthesis of this compound. This approach typically involves the reaction of a piperidine derivative with a suitable 4-fluorobenzyl halide.

A common pathway is the direct alkylation of piperidine with 4-fluorobenzyl chloride. This reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. Elevated temperatures are often necessary to facilitate the substitution. While this method is straightforward and cost-effective, it can sometimes lead to the formation of di-alkylation byproducts.

Alternatively, reductive amination of 4-fluorophenylacetone with piperidine using a reducing agent like sodium borohydride (B1222165) can yield the desired this compound scaffold. This method is versatile and allows for the synthesis of various derivatives.

For the creation of more complex analogues, multi-step sequences are common. These can involve the initial synthesis of a piperidine intermediate followed by nucleophilic substitution with a 4-fluoro-benzyl halide under basic conditions. Subsequent functionalization, such as oxidation or further alkylation, can then be performed to introduce additional pharmacophores.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer an efficient and atom-economical approach to constructing complex piperidine-containing molecules. The Ugi reaction brings together an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid in a single step to generate a bis-amide derivative.

This strategy has been successfully applied to the synthesis of diverse libraries of substituted piperidines. For instance, the Ugi reaction can be employed to create 1,4,4-substituted piperidine bis-amide derivatives. csic.es While not a direct synthesis of this compound itself, the versatility of the Ugi reaction allows for the incorporation of piperidine scaffolds into larger, more complex molecules. The resulting products can then be further modified to yield a wide array of analogues.

A related approach, the Joullié-Ugi reaction, which involves the reaction of cyclic imines with isocyanides and carboxylic acids, is particularly attractive for synthesizing derivatives of pipecolic acid (piperidine-2-carboxylic acid). acs.org This method has been utilized in the one-pot synthesis of polyhydroxylated piperidine peptidomimetics, starting from sugar-derived lactams. acs.orgnih.gov The lactam is first reduced to the corresponding cyclic imine, which then undergoes the Joullié-Ugi reaction. acs.org

The key advantage of MCRs like the Ugi reaction lies in their ability to rapidly generate molecular diversity from simple starting materials, making them a powerful tool in medicinal chemistry for the discovery of new bioactive compounds.

Asymmetric Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound and its analogues is crucial for many pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Both asymmetric synthesis and enantiomeric resolution are employed to achieve this.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various methods:

Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, such as rhodium complexes with ligands like BINAP, can facilitate the asymmetric hydrogenation of appropriate prochiral precursors to yield the desired enantiomer with high enantiomeric excess (ee >95%). smolecule.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. For example, chiral auxiliaries are used in asymmetric aldol (B89426) reactions and Michael additions to induce the desired stereochemistry. smolecule.com The auxiliary is typically removed in a subsequent step.

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, have been used to catalyze enantioselective Michael additions, which can be a key step in the synthesis of chiral piperidine derivatives. clockss.org

Enantiomeric Resolution:

Enantiomeric resolution involves the separation of a racemic mixture into its individual enantiomers. Common techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase to separate the enantiomers of a racemic mixture. smolecule.commdpi.com It can be used on both analytical and preparative scales.

Chiral Salt Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid or base, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered from the separated salt. google.com For example, disubstituted tartaric acids are often used as resolving agents for racemic amines. google.com

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Uses a chiral catalyst to selectively produce one enantiomer from a prochiral substrate. | High enantiomeric excess, requires specialized catalysts. smolecule.com |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the reaction stereochemistry. | Effective for various reactions, requires additional steps for attachment and removal. smolecule.com |

| Organocatalysis | Employs small chiral organic molecules as catalysts. | Metal-free, can be highly enantioselective. clockss.org |

| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Widely applicable, can be used for both analysis and purification. smolecule.commdpi.com |

| Chiral Salt Resolution | Forms diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | A classical and often scalable method. google.com |

Palladium-Catalyzed Methods for Fluorinated Piperidines

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of fluorinated piperidines, offering high efficiency and functional group tolerance. acs.orgmdpi.com These methods are particularly valuable for constructing the carbon-fluorine bond and the piperidine ring system.

One significant approach is the palladium-catalyzed intramolecular aminofluorination of unactivated alkenes . This reaction allows for the direct formation of 3-fluoropiperidines from acyclic precursors in a highly regioselective manner. thieme-connect.com

Another key strategy involves the hydrogenation of fluorinated pyridines . The use of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), enables the cis-selective hydrogenation of readily available fluoropyridines to yield a broad range of (multi)fluorinated piperidines. acs.orgnih.gov This method is robust, tolerates air and moisture, and can be chemoselective, reducing the fluoropyridine ring while leaving other aromatic systems intact. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of piperidine analogues. For instance, the ortho-arylation of N-benzylpiperidines with arylboronic acids can be achieved via palladium-catalyzed C-H bond activation. rsc.orgrsc.org This allows for the direct introduction of aryl groups onto the benzyl (B1604629) moiety.

Furthermore, palladium catalysis can be employed in the reductive deoxygenation and heteroaromatic ring saturation of pyridine derivatives. For example, a one-pot procedure involving the addition of a substituted phenylmagnesium bromide to a pyridine-carboxaldehyde, followed by palladium-catalyzed deoxygenation and saturation, provides a convenient route to substituted benzylpiperidines. researchgate.net

| Catalytic Approach | Description | Key Advantages |

| Intramolecular Aminofluorination | Cyclization of an alkene containing an amino group and a fluorine source. | Direct formation of 3-fluoropiperidines, high regioselectivity. thieme-connect.com |

| Hydrogenation of Fluoropyridines | Reduction of the pyridine ring using a palladium catalyst. | Access to a wide range of fluorinated piperidines, cis-selectivity, robust. acs.orgnih.gov |

| C-H Activation/Arylation | Direct functionalization of the benzyl group of N-benzylpiperidine. | Atom-economical, avoids pre-functionalization. rsc.orgrsc.org |

| Deoxygenation/Ring Saturation | One-pot conversion of pyridine derivatives to substituted piperidines. | Convenient, efficient for synthesizing benzylpiperidines. researchgate.net |

Deoxygenation and Heteroaromatic Ring Saturation

A powerful strategy for the synthesis of this compound and its analogues involves the deoxygenation of a carbonyl group and the simultaneous or subsequent saturation of a heteroaromatic ring, often a pyridine ring. This approach is particularly useful for converting readily available pyridine derivatives into the desired piperidine structures.

A convenient one-pot method has been developed for the preparation of 3-(substituted benzyl)piperidines. This process begins with the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. The resulting intermediate alcohol then undergoes deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst. researchgate.net This method provides a facile route to various benzylpiperidine derivatives.

Similarly, a short, scalable, and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines has been achieved through the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones using a Pd/C catalyst. researchgate.net The selectivity of this reaction is influenced by factors such as temperature, acidity, and the structure of the substrate. researchgate.netresearchgate.net

The heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine is a key step in an industrially feasible synthesis of 4-(4-fluorobenzyl)piperidine, an important pharmaceutical intermediate. researchgate.net The efficiency of this hydrogenation is dependent on the choice of solvent, temperature, and catalyst. researchgate.net

| Starting Material | Key Transformation | Product |

| Aryl(pyridin-2-yl)methanol | Deoxygenation and ring saturation | 2-Benzylpiperidine (B184556) derivative |

| Aryl(pyridin-4-yl)methanol | Deoxygenation and ring saturation | 4-Benzylpiperidine derivative |

| Aryl(pyridin-4-yl)methanone | Deoxygenation and ring saturation | 4-Benzylpiperidine derivative |

| 4-(4-Fluorobenzyl)pyridine | Heteroaromatic ring saturation | 4-(4-Fluorobenzyl)piperidine |

This approach, combining deoxygenation and heteroaromatic ring saturation, offers a versatile and efficient pathway to a variety of substituted benzylpiperidines from readily accessible pyridine-based precursors.

Structure Activity Relationship Sar Studies of 2 4 Fluoro Benzyl Piperidine Derivatives

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule, known as its conformation and stereochemistry, plays a pivotal role in its biological activity. For 2-(4-Fluoro-benzyl)-piperidine derivatives, the spatial orientation of the piperidine (B6355638) ring and the benzyl (B1604629) substituent significantly influences how the molecule interacts with its biological target.

The piperidine ring can adopt various conformations, such as chair and boat forms. The substituents on the ring can be positioned in either axial or equatorial orientations. These conformational preferences can be influenced by the nature and position of other chemical groups in the molecule. The stereochemistry at the C2 position of the piperidine ring, where the benzyl group is attached, is a critical determinant of biological activity. The (R) and (S) enantiomers of 2-benzylpiperidine (B184556) derivatives can exhibit different binding affinities and functional activities at their target receptors. This is because the precise spatial arrangement of the atoms in each enantiomer interacts differently with the chiral environment of the receptor's binding pocket. windows.net

For instance, in a series of N-substituted piperidines, the stereochemical disposition of a fluorine atom on the piperidine ring was shown to have a pronounced effect on the compound's basicity (pKa). acs.org A fluorine atom in an equatorial position resulted in a more significant reduction in basicity compared to when it was in an axial position. acs.org This change in basicity can, in turn, affect the molecule's pharmacokinetic properties and its ability to interact with the target receptor. acs.orgbohrium.com

Furthermore, computational and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography, are instrumental in determining the precise stereochemistry and conformational preferences of these derivatives. nih.gov This detailed structural information is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

Role of the Piperidine Moiety in Receptor Binding

The piperidine ring is a common scaffold in many biologically active compounds and plays a crucial role in the receptor binding of this compound derivatives. ub.edu This heterocyclic amine can participate in various types of interactions with a biological target, including hydrogen bonding, ionic interactions, and hydrophobic interactions.

The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge allows for the formation of a salt bridge or ionic interaction with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, in the binding pocket of a receptor. ub.eduacs.org This electrostatic interaction is often a key anchoring point for the ligand, significantly contributing to its binding affinity. ub.edu

Beyond the crucial ionic interaction, the carbon framework of the piperidine ring can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the receptor's binding site. The specific conformation of the piperidine ring and the orientation of its substituents dictate the extent and nature of these hydrophobic interactions.

Moreover, the piperidine moiety can serve as a scaffold to which other pharmacophoric groups are attached in a specific spatial arrangement. The rigidity of the piperidine ring, compared to a more flexible aliphatic chain, helps to pre-organize these groups in a conformation that is favorable for binding to the receptor. This reduces the entropic penalty associated with the ligand binding. The piperidine ring is a frequently used non-aromatic ring system in small molecule drugs, with 1,4-disubstituted piperidines being particularly common due to their straightforward synthesis and lack of stereochemical issues. ub.edu

Impact of Fluorine Substitution on Ligand-Target Interactions

The introduction of a fluorine atom into a drug candidate can have a profound impact on its biological properties, and this is certainly the case for this compound derivatives. Fluorine possesses unique properties, including high electronegativity and a small van der Waals radius, that can significantly influence ligand-target interactions. tandfonline.com

One of the primary effects of fluorine substitution is the modulation of the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, such as the piperidine nitrogen. bohrium.comresearchgate.net This can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and ability to form ionic interactions with the target receptor. bohrium.comresearchgate.net

Fluorine can also participate in favorable non-covalent interactions with the protein target. These can include dipole-dipole interactions, hydrogen bonds (where the C-F bond acts as a weak hydrogen bond acceptor), and multipolar interactions with backbone carbonyl groups. acs.orgnih.gov For example, orthogonal multipolar interactions between a C-F bond and a backbone carbonyl group (C–F···C═O) have been shown to significantly enhance ligand binding affinity. acs.orgnih.gov

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. acs.org This can lead to improved metabolic stability and a longer duration of action for the drug. The hydrophobic nature of the C-F bond can also increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. researchgate.net

The strategic placement of a fluorine atom can also induce a specific molecular conformation that is more favorable for binding to the target. bohrium.com The size and electronegativity of fluorine can create a conformational bias, leading to a preferred three-dimensional structure of the ligand. bohrium.com

Benzyl Group Modifications and Their Contributions to Potency

The benzyl group in this compound and its derivatives is a critical component for achieving high potency and selectivity. Modifications to this aromatic ring can significantly impact the compound's interaction with its biological target.

The aromatic ring of the benzyl group can engage in various non-covalent interactions within the receptor's binding pocket. These include:

π-π stacking: The flat, electron-rich surface of the benzene (B151609) ring can stack with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, or tryptophan in the receptor.

Cation-π interactions: The electron-rich face of the benzene ring can interact favorably with a positively charged group, such as a protonated lysine (B10760008) or arginine residue.

Hydrophobic interactions: The nonpolar nature of the benzene ring allows it to fit into hydrophobic pockets within the receptor, displacing water molecules and leading to a favorable entropic contribution to binding.

The position and nature of substituents on the benzyl ring can fine-tune these interactions and introduce new ones. For example, the presence of an electron-withdrawing group, such as the fluorine atom in this compound, can influence the electronic distribution of the aromatic ring and thereby modulate the strength of π-π stacking and cation-π interactions. nih.gov In some cases, electron-withdrawing groups on the benzyl ring have been shown to be beneficial for binding to specific transporters. nih.gov

Furthermore, the benzyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding modes and improve properties such as solubility or metabolic stability. For instance, replacing the benzyl group with a pyridine (B92270) ring has been shown to improve metabolic stability in some series of compounds. acs.org

The following table illustrates how modifications to the benzyl group can affect the inhibitory activity of certain compounds.

| Compound | Benzyl Group Modification | Biological Activity (pIC50) |

| 75 | Unsubstituted Benzyl | ~5.6 |

| 76 | 4-Fluorobenzyl | 6.1 |

| 78 | 4-Pyridinemethyl | ~5.6 |

This data suggests that the 4-fluoro substitution on the benzyl ring enhances the potency compared to the unsubstituted benzyl or the 4-pyridylmethyl group in this particular series of compounds. frontiersin.org

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. In the context of this compound scaffolds, bioisosteric replacements can be applied to both the piperidine ring and the benzyl moiety.

Piperidine Ring Replacements:

The piperidine ring is often a key pharmacophoric element, but it can also be a site of metabolic instability. researchgate.net Therefore, replacing it with other cyclic amines or non-basic rings can be a viable strategy. Some common bioisosteres for the piperidine ring include:

Pyrrolidine: A five-membered nitrogen-containing ring.

Azetidine: A four-membered nitrogen-containing ring. nih.gov

Cyclohexane: A non-basic six-membered ring that can mimic the hydrophobic properties of the piperidine ring. nih.gov

Bicyclo[1.1.1]pentane (BCP): A rigid, non-planar scaffold that can act as a phenyl ring isostere and has been used to improve metabolic stability and solubility. nih.gov

The choice of a bioisostere depends on the specific role of the piperidine ring in receptor binding. If the protonated nitrogen is crucial for an ionic interaction, then a basic bioisostere is required. However, if the piperidine ring primarily serves as a hydrophobic scaffold, a non-basic bioisostere might be more appropriate.

Benzyl Group Replacements:

The benzyl group can also be replaced by various bioisosteres to improve properties or explore new interactions with the target. Some examples include:

Heteroaromatic rings: Pyridine, thiophene, or furan (B31954) rings can be used to replace the benzene ring. These rings can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule. acs.org

Saturated rings: Cyclohexyl or other aliphatic rings can be used to replace the benzyl group, which can improve physicochemical properties by increasing the fraction of sp3 hybridized carbons (Fsp3). nih.gov

Bicyclo[1.1.1]pentane (BCP): As mentioned earlier, BCP can also serve as a bioisostere for a para-substituted benzene ring, offering improved metabolic profiles. nih.gov

The following table provides examples of bioisosteric replacements for different moieties and their effects on biological activity in various compound series.

| Original Moiety | Bioisosteric Replacement | Effect on Activity/Property |

| Phenyl ring | Pyridine ring | Improved metabolic stability acs.org |

| Piperazine (B1678402) ring | Aminopiperidine | Improved metabolic stability researchgate.netnih.gov |

| Phenyl ring | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability and solubility nih.gov |

These examples highlight the utility of bioisosteric replacement as a powerful tool in medicinal chemistry to optimize the properties of lead compounds like those derived from the this compound scaffold.

Pharmacological Characterization and Receptor Profiling Preclinical Investigations

Serotonin (B10506) Receptor Modulation

Information regarding the direct interaction of 2-(4-Fluoro-benzyl)-piperidine with serotonin receptors is sparse and largely inferential, based on the activity of related compounds.

5-HT2A Receptor Ligand Interactions

No specific binding affinity data (such as Ki or IC50 values) for this compound at the 5-HT2A receptor has been identified in the reviewed literature. Studies on related molecules, such as those containing a 4-(p-fluorobenzoyl)piperidine fragment, have shown that this moiety can be crucial for high affinity at the 5-HT2A receptor. researchgate.net However, this does not directly translate to the pharmacological properties of this compound.

5-HT1A Receptor Affinity Studies

Similarly, specific affinity studies for this compound at the 5-HT1A receptor are not described in the available search results. Research on derivatives of the isomeric (S)-3-(4-Fluorobenzyl)piperidine suggests that this structural class can interact with multiple serotonin receptors, but quantitative data for the 2-substituted variant is absent. nih.gov

5-HT7 Receptor Binding and Functional Assays

There is a general indication that derivatives of this compound may interact with 5-HT7 receptors. However, specific binding data and functional assay results to confirm and quantify this interaction for the parent compound are not available. Research on other piperidine-containing structures has highlighted the potential for potent 5-HT7 receptor antagonism, but these compounds are structurally distinct from this compound. researchgate.net

Dopaminergic System Interactions

The interaction of this compound with the dopaminergic system is also not well-documented.

Dopamine (B1211576) Transporter (DAT) Inhibition Profiles

While the unsubstituted analog, 2-benzylpiperidine (B184556), has reported inhibitory constants (IC50) for the dopamine transporter (DAT) in the micromolar range, specific data for the 4-fluoro substituted version is not available. ebi.ac.uk Numerous studies have investigated complex derivatives of 1-(4-fluorobenzyl)piperidine (B7789008) as potent DAT inhibitors, but this information cannot be directly extrapolated to this compound. nih.govacs.org

D1, D2, and D4 Receptor Binding

No specific binding affinities for this compound at dopamine D1, D2, or D4 receptors have been found. The literature does describe derivatives of 4-(p-fluorobenzoyl)piperidine and other complex piperidine (B6355638) structures as having affinity for these receptors, but this is not directly relevant to the compound . researchgate.netnih.gov

Sigma Receptor Affinity and Selectivity

The 4-fluorobenzylpiperidine scaffold is a recurring motif in the development of ligands targeting sigma receptors. nih.govresearchgate.net These receptors, comprising sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a wide range of biological functions and are considered important targets for developing treatments for conditions like neurodegenerative diseases and cancer. nih.gov

Sigma-1 (σ1) Receptor Ligand Development

The σ1 receptor, a chaperone protein located at the endoplasmic reticulum, is known to modulate various neurotransmitter systems. google.com Research into high-affinity σ1 ligands has shown that structures containing a basic amine with two hydrophobic extensions are often effective. google.com

Derivatives incorporating the 4-fluorobenzylpiperidine moiety have been synthesized and evaluated for their σ1 receptor affinity. For instance, the compound ((3′R,4′R)-1′-(4-fluorobenzyl)-3′-hydroxy-1,4′-bipiperidin-4-yl)(4-[11C]methoxyphenyl)methanone was developed and showed high affinity for σ1 receptors, with a Ki value of 2.51 ± 0.34 nM. google.com Another related analogue, (+)-4-fluorobenzyltrozamicol, also demonstrated significant σ1 receptor binding with a Ki value of 21.6 nM. google.com However, in a separate investigation of benzylpiperidine-derived compounds, a 4-fluorophenyl-substituted derivative was identified as a poorer ligand for the S1R compared to other analogues in the series. nih.gov

Table 1: Sigma-1 (σ1) Receptor Affinity of Selected 4-Fluorobenzyl-Containing Compounds

| Compound | Target Receptor | Affinity (Ki) | Selectivity (σ1/σ2) |

| ((3′R,4′R)-1′-(4-fluorobenzyl)-3′-hydroxy-1,4′-bipiperidin-4-yl)(4-[11C]methoxyphenyl)methanone google.com | σ1 | 2.51 ± 0.34 nM | >1100-fold |

| (+)-4-fluorobenzyltrozamicol google.com | σ1 | 21.6 nM | Not Specified |

Sigma-2 (σ2) Receptor Selectivity Investigations

The sigma-2 (σ2) receptor is recognized as a biomarker in rapidly dividing cells and is overexpressed in many solid tumors. scispace.com Consequently, developing ligands with high selectivity for the σ2 receptor over the σ1 subtype is a key goal in cancer research. nih.gov

Investigations into piperidine and piperazine-based compounds have aimed to identify selective ligands. nih.gov While many compounds show mixed affinity for both receptor subtypes, structural modifications can enhance selectivity. nih.gov For example, in one study, while a benzylpiperidine compound showed high affinity for S1R (Ki = 3.2 nM), a related analogue demonstrated improved selectivity for S2R. nih.gov The development of radiolabeled benzamide (B126) analogues has also been a strategy to create σ2 selective radiotracers for imaging. nih.gov Although the 4-fluorobenzylpiperidine moiety is explored for sigma receptor ligands, specific investigations focusing solely on its role in σ2 selectivity are not extensively detailed in the available literature. General structure-activity relationship studies indicate that both S1R and S2R share similar amino acid residues in their binding sites, leading to a number of mixed-affinity ligands. nih.gov

Enzyme Inhibition Studies

The this compound structure has been incorporated into molecules designed to inhibit various enzymes, reflecting its versatility as a scaffold in medicinal chemistry.

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a target for developing agents to prevent skin pigmentation disorders and melanoma. researchgate.netnih.gov The 4-(4-fluorobenzyl)piperidine fragment has been identified as a crucial component in a series of potent tyrosinase inhibitors. researchgate.netresearchgate.net

Structure-affinity relationship studies revealed that the presence of a 4'-fluorobenzyl group on the piperidine ring was a common feature among the most active inhibitors. researchgate.netresearchgate.net One of the most potent compounds identified was 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one, which exhibited a strong inhibitory effect on mushroom tyrosinase with an IC50 value of 7.56 μM. researchgate.netresearchgate.netnih.gov This level of activity was superior to that of the well-known tyrosinase inhibitor, kojic acid. nih.gov

Kinetic analysis using Lineweaver-Burk plots determined that this potent derivative acts as a mixed-type inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Other related analogues in the same series were found to be non-competitive inhibitors. nih.gov

Table 2: Tyrosinase Inhibition Data for a 4-(4-Fluorobenzyl)piperidine Derivative

| Compound | Target Enzyme | IC50 Value | Inhibition Mechanism |

| 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one researchgate.netresearchgate.netnih.gov | Mushroom Tyrosinase | 7.56 μM | Mixed-type |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Assays

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Inhibiting MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. researchgate.netacs.org

Research has led to the discovery of a class of reversible MAGL inhibitors based on a benzylpiperidine structure. nih.govacs.org In these studies, a key structural element for potent inhibition was an amide phenolic moiety, which forms crucial hydrogen bonds within the enzyme's active site. nih.gov While various substitutions on the benzylpiperidine scaffold have been explored, and the introduction of a fluorine atom has been noted as beneficial in some contexts, specific inhibition data for compounds containing the this compound core is not prominently featured in the reviewed preclinical studies. mdpi.com The focus has often been on 4-substituted benzylpiperidine derivatives. nih.gov

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis, making it a target for antimicrobial and anticancer agents. researchgate.net Piperidine derivatives have been evaluated as potential DHFR inhibitors. nih.gov

Acetylcholinesterase Inhibition

The piperidine scaffold is a known feature in many inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). uj.edu.pl Low concentrations of acetylcholine in the brain are a key factor in neurodegenerative conditions like Alzheimer's disease, making AChE inhibitors a significant area of research. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of a Related Piperidine Derivative

| Compound Name | Structure | Target | Activity (IC50) |

|---|---|---|---|

| 2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | A piperazine (B1678402) derivative with a 4-fluorobenzyl group | Acetylcholinesterase (AChE) | Potent inhibitor, though specific value not provided in the abstract nih.gov |

Other Receptor and Target Interactions

Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate various physiological functions in the central and peripheral nervous systems. nih.govsigmaaldrich.com While the piperidine structure is found in some muscarinic receptor ligands, there is no direct evidence in the reviewed literature to suggest that this compound is a significant ligand for these receptors. nih.govacs.org Studies on muscarinic receptor modulators tend to focus on more complex molecules. For instance, a potent and selective M2 muscarinic receptor antagonist, compound 4, features a more elaborate structure than this compound. acs.org The research on positive allosteric modulators of muscarinic receptors also highlights compounds with significantly different structural scaffolds. nih.gov Therefore, based on the available information, this compound is not prominently characterized as a direct muscarinic acetylcholine receptor ligand.

The piperidine ring is a core structural element in many potent opioid receptor ligands, including the fentanyl family of analgesics which primarily act on the mu (μ) opioid receptor. google.comnih.gov The μ-opioid receptor is a key target for pain management. google.comfrontiersin.org

While this compound itself has not been extensively studied as an opioid receptor modulator, its structural components are present in known opioid ligands. For example, various N-phenethylpiperidine derivatives have been synthesized and evaluated for their opioid receptor binding affinities. google.com The 4-fluorobenzyl group has also been incorporated into compounds designed to modulate opioid receptors. google.com For instance, N-(4-Fluoro-phenyl)-N-{1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-ylmethyl}-propionamide is a documented opioid receptor ligand. google.com Although specific binding data (e.g., Ki values) for this compound at the mu-opioid receptor are not available in the reviewed literature, its structural similarity to known opioid agonists suggests potential for interaction.

The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein channel crucial for ion transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis. CFTR modulators, including potentiators that enhance channel gating, are a key therapeutic strategy. mdpi.com

Research has identified a class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds as "co-potentiators" that can work synergistically with other CFTR potentiators to restore the function of certain CFTR mutants. mdpi.comnih.gov While these compounds contain a piperidine ring, they are structurally distinct from this compound. For example, the analog 2i, with a 2,4,5-trifluorobenzyl substituent, was found to be a potent co-potentiator for the N1303K-CFTR mutant, with an EC50 of approximately 600 nM. nih.gov There is no direct evidence in the reviewed literature to suggest that this compound itself possesses CFTR co-potentiator activity.

Table 2: CFTR Co-potentiator Activity of a Related Spiro-piperidine Compound

| Compound Name | Structure | Target | Activity (EC50) |

|---|---|---|---|

| Analog 2i | 6'-methoxyindole and 2,4,5-trifluorobenzyl substituted spiro[piperidine-4,1'-pyrido[3,4-b]indole] | N1303K-CFTR | ~600 nM nih.gov |

The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of the cell cycle. nih.govyoutube.com The p53-p21 pathway can induce cell cycle arrest in response to cellular stress, such as DNA damage. nih.govyoutube.com

While there is no direct research on the effect of this compound on the p53/p21 pathway, structural analogs have been investigated for their anticancer potential, which often involves modulation of the cell cycle. For instance, some piperidine-containing compounds have been shown to induce apoptosis in cancer cell lines. The induction of p21 is a known mechanism for G1 cell cycle arrest. nih.gov However, without specific studies on this compound, its role in cell cycle modulation remains speculative.

A significant area of research for this compound and its derivatives is their potential as antiviral agents, particularly against the influenza virus. nih.gov These compounds have been identified as inhibitors of the influenza virus hemagglutinin (HA), a glycoprotein (B1211001) essential for viral entry into host cells through membrane fusion. explorationpub.comnih.govcsic.es

Studies have shown that N-benzyl-4,4-disubstituted piperidines can act as fusion inhibitors with specific activity against the H1N1 subtype of influenza A. csic.es The 4-fluorobenzyl analog, in particular, demonstrated enhanced antiviral activity compared to other derivatives, suggesting that the fluorine substitution improves binding affinity and efficacy. csic.es Computational modeling suggests that these compounds bind to a novel site on the HA2 stem of hemagglutinin, close to the fusion peptide. csic.es This interaction is thought to involve π-stacking and salt bridge formations, which inhibit the low pH-induced conformational changes necessary for membrane fusion.

Table 3: Antiviral Activity of a Related Piperidine Derivative Against Influenza A (H1N1)

| Compound Name | Structure | Target | Activity (EC50) |

|---|---|---|---|

| N-benzyl 4,4-dipeptide piperidine analogue 2 | 4-fluorobenzyl analogue of a N-benzyl 4,4-dipeptide piperidine | Influenza A/PR/8/34 (H1N1) virus | 5-fold higher than the non-fluorinated analogue csic.es |

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Biological Targets and Activity Spectra

Computational tools play a crucial role in the early stages of drug discovery by predicting the likely biological targets of a compound and its spectrum of pharmacological activities. For piperidine (B6355638) derivatives, including 2-(4-Fluoro-benzyl)-piperidine, web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed to analyze their chemical structures and forecast potential protein interactions. clinmedkaz.org

These in silico methods have suggested that piperidine derivatives can interact with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This broad range of predicted activities underscores their potential for development in various therapeutic areas, such as oncology and central nervous system (CNS) disorders. clinmedkaz.orgclinmedkaz.org Specifically for fluorinated piperidine derivatives, computational predictions have highlighted their potential to modulate neurotransmitter systems, which is a key area of investigation for treating neurological and psychiatric conditions. The fluorobenzyl group, in particular, is thought to enhance binding affinity and selectivity for these targets.

The predictive power of these computational models is continually validated and refined by experimental data, helping to prioritize compounds for further preclinical investigation. clinmedkaz.org

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is extensively used to understand the structure-activity relationships (SAR) of this compound and its analogs.

Docking studies have been instrumental in elucidating the binding modes of piperidine-based compounds with various protein targets. For instance, in the context of influenza virus inhibition, docking simulations proposed a novel binding pocket on the hemagglutinin (HA) protein. ub.edu These studies revealed that the N-benzylpiperidine moiety of related compounds could engage in π-stacking interactions with key amino acid residues like F9HA2 and Y119HA2, while the protonated piperidine nitrogen forms a salt bridge with E120HA2. ub.edu

In the pursuit of new anticancer agents, molecular docking has been used to investigate the interactions of piperidine derivatives with targets like the sigma-1 receptor (S1R). nih.govrsc.org These studies have shown that the piperidine nitrogen can form crucial polar interactions, including salt bridges with acidic residues like GLU172 and ASP126. nih.govrsc.org The 4-fluorobenzyl group often contributes to hydrophobic interactions within the binding pocket. nih.govrsc.org

Furthermore, docking studies have guided the design of tyrosinase inhibitors, where the 4-(4-fluorobenzyl)piperidine fragment has been explored. nih.gov Computational models have helped to clarify the binding mode of these inhibitors, revealing key interactions with the enzyme's active site. nih.gov Similarly, in the development of TRPV1 antagonists for pain management, docking studies of analogs have shown that the 4-(fluorobenzyl)piperidinyl derivatives exhibit excellent antagonism. nih.gov

The insights gained from molecular docking are crucial for optimizing the chemical structure of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering deeper insights than static docking models. This technique has been applied to study the stability of ligand-protein complexes involving derivatives of this compound.

For instance, MD simulations have been used to investigate the binding of N-benzyl 4,4-disubstituted piperidines to the influenza virus hemagglutinin (HA) protein. ub.edu These simulations, often performed using software like Amber, help to validate the binding poses predicted by molecular docking and assess the stability of the key interactions identified. ub.edu The general Amber force field (GAFF) is commonly used to parameterize the ligand. ub.edu

In the study of sigma-1 receptor (S1R) ligands, MD simulations have been employed to evaluate the stability of the interactions between piperidine-based compounds and the receptor. rsc.org By running simulations for compounds with varying affinities, researchers can correlate the stability of the interactions with the observed biological activity. These studies have highlighted the importance of both polar and hydrophobic interactions in stabilizing the ligand within the receptor's binding pockets. rsc.org

MD simulations have also been utilized in the study of aporphine–benzylpyridinium conjugates as acetylcholinesterase (AChE) inhibitors. acs.org These simulations help to understand the binding mode of the compounds within the enzyme's active site gorge, providing a rationale for the observed structure-activity relationships. acs.org

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach is heavily reliant on computational methods like molecular docking and MD simulations.

The development of direct renin inhibitors, for example, has benefited from SBDD. By starting with a piperidine-based hit compound, researchers have used structural information to optimize residues flanking the central piperidine core, leading to analogs with improved potency and pharmacokinetic properties. nih.gov The design process often involves introducing modifications to enhance interactions with specific sub-pockets of the enzyme's active site. For instance, the introduction of a fluorine atom was predicted to form a hydrogen bond with a key threonine residue, thereby increasing potency. nih.gov

In the design of novel 5-HT2A receptor ligands, a structure-based approach was used to design a series of analogs targeting a unique hydrophobic pocket. nottingham.ac.uk In silico tools, including docking and MM-GBSA calculations, predicted that several of these analogs would have improved binding affinity compared to the parent compound. nottingham.ac.uk

The design of furan-pyrazole piperidine derivatives as Akt1 inhibitors for cancer therapy also employed SBDD principles. nih.gov After identifying a potent lead compound, new derivatives were designed and evaluated in silico to propose candidates with potentially enhanced activity for further investigation. nih.gov This iterative process of design, computational evaluation, and synthesis is a hallmark of modern structure-based drug discovery.

Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for the separation and purification of 2-(4-Fluoro-benzyl)-piperidine and its analogs, as well as for determining their purity. High-Performance Liquid Chromatography (HPLC) is a primary technique used to validate the purity of these compounds, often confirming a purity level greater than 95% or 99% for research-grade materials.

In synthetic procedures, Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of reactions involving the piperidine (B6355638) scaffold. For purification post-synthesis, column chromatography is a standard method. For instance, derivatives are often purified using silica (B1680970) gel with a solvent system like dichloromethane (B109758)/methanol or ethyl acetate/hexanes. nih.gov

For more complex analyses, such as studying metabolites or separating closely related compounds, HPLC connected to a mass spectrometer (HPLC-MS) is employed. nih.gov This combination allows for both separation and identification based on mass-to-charge ratio. For example, in the analysis of N-benzyl 4,4-disubstituted piperidines, an HPLC instrument with a C18 column and a photodiode array detector was used to ensure the purity of the synthesized compounds. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound and its derivatives. NMR provides detailed information about the molecular structure, confirming the regiochemistry of substitutions and the conformation of the piperidine ring.

In studies of related cyclotriphosphazene (B1200923) derivatives incorporating a 4-fluorobenzyl moiety, ¹H, ¹³C, and ³¹P NMR data were essential for confirming the final structures. nih.gov Similarly, for various N-benzyl 4,4-disubstituted piperidines, NMR spectra were recorded on 300, 400, or 500 MHz spectrometers to verify the chemical structures of the novel analogs. ub.edu The analysis of chemical shifts, coupling constants, and integration values allows researchers to precisely map the atoms within the molecule and confirm the successful synthesis of the target compound.

Mass Spectrometry (MS and HRMS) Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular weight and elemental composition of this compound and its derivatives. MS analysis validates the molecular weight, ensuring that the synthesized compound has the expected mass.

In the investigation of potential PET radiotracers, the identification of metabolites from 4-(4-[¹⁸F]-fluorobenzyl)piperidine was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS-MS). nih.gov This technique allowed researchers to identify that the compound underwent in vivo hydroxylation on the benzyl (B1604629) ring, leading to defluorination. nih.gov For newly synthesized cyclotriphosphazene derivatives containing the 4-fluorobenzyl group, Electrospray Ionization Mass Spectrometry (ESI-MS) was used alongside NMR and elemental analysis to unequivocally confirm their structures. nih.gov

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are crucial for determining the affinity and selectivity of this compound derivatives for specific biological targets, particularly neurotransmitter receptors. These assays measure how strongly a compound binds to a receptor by competing with a known radioactive ligand.

Derivatives of benzylpiperidine have been extensively studied for their interaction with sigma receptors (S1R and S2R). In these assays, tissue homogenates (e.g., from guinea pig or rat brain) are incubated with a radioligand and varying concentrations of the test compound. nih.govnih.gov For example, S1R binding assays often use ³H-pentazocine as the radioligand, while S2R assays may use [³H]-DTG. nih.gov

Research has shown that N-substituted piperidine derivatives can exhibit high affinity for sigma receptors. For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a structurally related compound, demonstrated a high affinity (Ki = 3.4 nM) for sigma receptors in guinea pig brain membranes. nih.gov Another study on 4-aroylpiperidines and their derivatives found that some compounds containing a 4-fluorobenzoyl moiety had high affinity and selectivity for σ1 receptors. d-nb.info

| Compound/Derivative Class | Target Receptor | Radioligand | Tissue Source | Measured Affinity (Ki) | Reference |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | Not Specified | Guinea Pig Brain | 3.4 nM | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 (S1R) | ³H-pentazocine | Rat Liver | 3.2 nM | nih.gov |

| 4-fluorophenyl-substituted derivative (5) | Sigma-1 (S1R) | ³H-pentazocine | Rat Liver | 434 nM | nih.gov |

| ((3′R,4′R)-1′-(4-fluorobenzyl)-3′-hydroxy-1,4′-bipiperidin-4-yl)(4-methoxyphenyl)methanone | Sigma-1 (S1R) | Not Specified | Not Specified | 2.51 nM | google.com |

| (+)-4-fluorobenzyltrozamicol (4) | Sigma-1 (S1R) | Not Specified | Not Specified | 21.6 nM | google.com |

This table presents data for structurally related benzylpiperidine derivatives to illustrate the application of radioligand binding assays.

In Vitro Enzyme Functional Assays

In vitro enzyme assays are used to evaluate the ability of this compound and its analogs to inhibit or modulate the activity of specific enzymes. These assays are fundamental in drug discovery for identifying potential therapeutic agents.

One area of investigation has been the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net In these studies, the inhibitory effect of a compound is measured by monitoring the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, a derivative, 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one, was identified as a potent mushroom tyrosinase inhibitor with an IC50 value of 7.56 µM. researchgate.net Kinetic analyses, such as Lineweaver-Burk plots, can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). researchgate.net

Other research has explored the potential for benzylpiperidine derivatives to act as acetylcholinesterase (AChE) inhibitors.

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 Value | Reference |

| 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one | Mushroom Tyrosinase | Mixed-type | 7.56 µM | researchgate.net |

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) | Mushroom Tyrosinase | Not Specified | 252 µM | researchgate.net |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative | Acetylcholinesterase (AChE) | Not Specified | 0.56 nM |

This table includes data for derivatives to demonstrate the use of enzyme functional assays.

Autoradiography and Positron Emission Tomography (PET) Imaging in Preclinical Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. Derivatives of this compound, particularly the 4-substituted isomer, have been labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F) to create PET radiotracers for imaging neuroreceptors or other targets in preclinical animal models. nih.gov

For example, radiolabeled analogs such as N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide have been developed as potential PET ligands for imaging sigma receptors. nih.gov In vivo studies in mice and rats showed high uptake of this tracer in organs known to express sigma receptors, and blocking studies with haloperidol (B65202) confirmed that the brain uptake was selective for these sites. nih.gov

However, the development of such tracers can be challenging. A study involving ¹⁸F-labeled antagonists for the NR2B NMDA receptor, which incorporated a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety, found that the radiotracers exhibited poor brain penetration and significant in vivo defluorination, leading to high radioactivity accumulation in bone. nih.gov This highlights the importance of metabolic stability for a successful PET tracer.

Ex vivo autoradiography is often used alongside PET to provide a higher-resolution map of radiotracer distribution in tissues. After injecting a radiolabeled compound into an animal, tissues are sectioned and exposed to film or a phosphor imaging plate to visualize the precise location of the radioactivity. nih.govhzdr.de This technique has been used to confirm the specific binding of ¹⁸F-labeled spirocyclic piperidine derivatives to sigma-1 receptors in mouse brain sections. hzdr.de

Cell-Based Assays for Biological Activity

Cell-based assays are essential for evaluating the biological effects of this compound derivatives in a cellular context. These assays can measure a wide range of activities, including cytotoxicity, antiproliferative effects, and functional modulation of cellular pathways.

For instance, derivatives of 3,5-bis-(2-fluorobenzylidene)-4-piperidone (EF24), which contain a related structural motif, have been evaluated for their anticancer activity. scispace.com Cell proliferation assays using cancer cell lines, such as lung adenocarcinoma H441 cells, are performed to determine the efficacy of these compounds in inhibiting cell growth. scispace.com The antiproliferative activity of a derivative, 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide, was found to be similar to that of the parent compound EF24 in H441 cells. scispace.com

Other studies have investigated the antiproliferative and antimigrative activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives against various cancer cell lines, including prostate (PC3), breast (MCF7), and colon (HT29) cancer cells, to assess their potential as anticancer agents. nih.gov Cell-based assays are also used to investigate antiviral properties, such as the inhibition of influenza virus-induced cytopathic effects in MDCK cells. ub.edu

Physicochemical Characterization Relevant to Biological Studies (e.g., pKa, Chemical Stability)

The physicochemical properties of a compound, such as its acid dissociation constant (pKa) and chemical stability, are fundamental parameters that influence its behavior in biological systems. These properties affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For "this compound," understanding these characteristics is crucial for its application in research and drug development.

pKa

Chemical Stability

The chemical stability of "this compound" is a critical factor for its synthesis, storage, and biological application. This compound serves as a key intermediate in the synthesis of more complex molecules, such as the NMDA receptor antagonist radiprodil. google.com The fluorinated aromatic moiety is known to enhance metabolic stability in related compounds. google.com

General stability assessments for similar benzylpiperidine derivatives indicate that they are typically stable under neutral aqueous conditions but can be susceptible to degradation under strongly acidic or basic conditions. For instance, 2-benzylpiperidine (B184556) is noted to be sensitive to ring-opening under such harsh conditions. The hydrochloride salt form of piperidine derivatives is often used to improve solubility and stability. medchemexpress.com

While specific, detailed stability studies on "this compound" under various stress conditions (e.g., elevated temperature, light exposure, different pH values) are not extensively documented in the public domain, its successful use as a synthetic intermediate suggests it possesses adequate stability for these applications. google.com The stability of the related compound, radiprodil, has been studied, with different polymorphic and hydrate (B1144303) forms exhibiting varying stability profiles, which can be important for pharmaceutical development. google.com

Physicochemical Data for this compound and Related Compounds

| Compound Name | Property | Value | Source |

| This compound HYDROCHLORIDE | Predicted pKa | Not specified in search results | chemsrc.com |

| 2-Benzylpiperidine | pKa | ~10.3 | |

| 2-Benzylpiperidine | Thermal Stability | Decomposes above 305 K | |

| Radiprodil | Storage Stability (stock solution) | 2 years at -80°C, 1 year at -20°C |

常见问题

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(4-Fluoro-benzyl)-piperidine and its derivatives?

A key approach involves reductive amination of 4-fluorophenylacetone with piperidine using sodium borohydride, yielding the benzyl-piperidine scaffold . For derivatives, multi-step routes are typical:

- Nucleophilic substitution : Reacting 4-fluoro-benzyl halides with piperidine intermediates under basic conditions.

- Salt formation : Converting the free base to hydrochloride salts (e.g., via HCl gas) to improve solubility and stability .

- Functionalization : Post-synthetic modifications, such as oxidation or alkylation, to introduce pharmacophores .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy (¹H, ¹³C): Confirms regiochemistry of substitution and piperidine ring conformation .

- HPLC/MS : Validates purity (>99%) and molecular weight accuracy .

- X-ray crystallography : Resolves crystalline forms (e.g., polymorphs in patent applications) .

- Elemental analysis : Verifies stoichiometry of hydrochloride salts .

Basic: What biological activities are associated with this compound derivatives?

- Neurotransmitter modulation : Derivatives interact with serotonin (5-HT7) and dopamine receptors, suggesting applications in neurological disorders .

- Enzyme inhibition : Piperidine scaffolds inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), relevant to neurodegenerative diseases .

- Anticancer potential : Structural analogs disrupt microtubule assembly, inducing apoptosis in cancer cell lines .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Receptor binding assays : Compare affinity (Ki) across isoforms (e.g., 5-HT7R vs. 5-HT1AR) to identify selectivity .

- Metabolic stability studies : Assess cytochrome P450 interactions to rule out off-target effects .

- Crystallographic analysis : Resolve structural variations (e.g., salt forms, stereochemistry) that alter bioactivity .

Advanced: What computational strategies optimize the design of this compound-based therapeutics?

- Molecular docking : Predict binding modes to receptors (e.g., 5-HT7R) using homology models .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with activity to guide synthesis .

- ADMET prediction : Use tools like SwissADME to forecast solubility, BBB permeability, and toxicity .

Advanced: How do ADME properties of this compound derivatives influence preclinical development?

- Lipophilicity : The 4-fluoro-benzyl group enhances logP, improving CNS penetration but risking hepatotoxicity .

- Metabolism : Piperidine N-methylation reduces first-pass oxidation, prolonging half-life .

- Salt selection : Hydrochloride salts improve aqueous solubility for in vivo dosing .

Advanced: What strategies enhance receptor selectivity in this compound analogs?

- Bioisosteric replacement : Substitute benzyl with trifluoromethyl groups to alter steric/electronic profiles .

- Ring constraints : Incorporate spiro or fused rings to restrict conformational flexibility, reducing off-target binding .

- Pharmacophore masking : Introduce prodrug moieties (e.g., acetyl) to limit peripheral activity .

Advanced: How can synthetic yields of this compound derivatives be optimized?

- Catalytic systems : Use Pd/C or Raney Ni for efficient reductive amination .

- Microwave-assisted synthesis : Accelerate ring-closing steps (e.g., piperidine formation) .

- Purification : Employ flash chromatography or recrystallization from ethanol/water mixtures .

Advanced: What biochemical assays are suitable for evaluating this compound derivatives?

- Radioligand displacement : Measure IC50 against ³H-LSD for 5-HT receptor affinity .

- Enzyme inhibition : Use Ellman’s assay for AChE activity .

- Cell viability : MTT assays in cancer lines (e.g., MCF-7) to assess cytotoxicity .

Advanced: What toxicological evaluations are critical for advancing this compound derivatives to clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。